Bienvenue dans la boutique en ligne BenchChem!

Navuridine

HIV reverse transcriptase inhibition antiviral nucleoside analogue structure-activity relationship

Navuridine (AZdU, AzddU, CS-87) is a synthetic 3′-azido-2′,3′-dideoxypyrimidine nucleoside analogue that acts as a chain-terminating inhibitor of HIV-1 reverse transcriptase. Structurally related to zidovudine (AZT), Navuridine differs by a single methylene group in the nucleobase, bearing a uracil base instead of thymine.

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
CAS No. 84472-85-5
Cat. No. B1676973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavuridine
CAS84472-85-5
SynonymsAZdU;  AzUrd;  CS-87;  CS87;  CS 87;  AZddU;  NSC 380882;  NSC380882;  NSC-380882;  Navuridine, 3’-Azido-2’,3’-dideoxyuridine
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
InChIInChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1
InChIKeyZSNNBSPEFVIUDS-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Navuridine (CAS 84472-85-5): A 3′-Azido-2′,3′-Dideoxyuridine HIV Reverse Transcriptase Inhibitor


Navuridine (AZdU, AzddU, CS-87) is a synthetic 3′-azido-2′,3′-dideoxypyrimidine nucleoside analogue that acts as a chain-terminating inhibitor of HIV-1 reverse transcriptase [1]. Structurally related to zidovudine (AZT), Navuridine differs by a single methylene group in the nucleobase, bearing a uracil base instead of thymine [2]. This subtle structural variation results in a distinct metabolic profile, differential phosphorylation kinetics, and a unique toxicity fingerprint that cannot be replicated by simple substitution with AZT or other in-class dideoxynucleoside analogues [3].

Why Navuridine Cannot Be Interchanged with Generic AZT or Other Dideoxynucleoside Analogues


Although Navuridine and zidovudine (AZT) both act as HIV reverse transcriptase inhibitors bearing a 3′-azido group, their divergent nucleobase identities drive substantially different affinities for thymidine kinase—the rate-limiting activating enzyme—with Km values of 67 µM for Navuridine versus 1.4 µM for AZT [1]. This 48-fold difference in phosphorylation efficiency, combined with a 3.6-fold higher brain-to-serum distribution ratio in mice for Navuridine [2] and the absence of detectable triphosphate anabolite in human bone marrow cells [3], creates a pharmacological phenotype that cannot be extrapolated from AZT data. Substituting Navuridine with AZT or other 2′,3′-dideoxyuridine derivatives would alter both antiviral efficacy and toxicity profile in any experimental system.

Quantitative Differential Evidence for Navuridine Against Closest Comparators


Anti-HIV-1 Potency and Selectivity Index: Navuridine vs. AZT and 3′-Fluoro-2′,3′-dideoxyuridine in MT-4 Cells

In a head-to-head evaluation against HIV-1 in human MT-4 lymphocytes, Navuridine (AzddUrd) exhibited an EC50 of 0.36 µM and a selectivity index (SI) of 677. Under identical assay conditions, the 3′-fluoro analogue FddUrd was 9-fold more potent (EC50 0.04 µM, SI 500), while the thymine-based AZT (AzddThd) was 90-fold more potent (EC50 0.004 µM, SI 5000) [1]. Navuridine's position in the potency–selectivity landscape is thus intermediate: it is less potent than both the 3′-fluoro-uridine and 3′-azido-thymidine counterparts, yet its selectivity index of 677 indicates a therapeutic window that is comparable to FddUrd (SI 500) and substantially narrower than AZT (SI 5000). This quantitative profile identifies Navuridine as a tool compound for probing the contribution of the uracil base to antiviral selectivity, distinct from both the more potent but less selective FddUrd and the highly selective but thymine-based AZT [1].

HIV reverse transcriptase inhibition antiviral nucleoside analogue structure-activity relationship

Differential Bone Marrow Toxicity: Absence of Triphosphate Anabolite in Human BMC

Metabolic studies in primary human cells revealed that after exposure to 2 or 10 µM [3H]AzdU, the active triphosphate metabolite AzdU-TP was undetectable in human bone marrow cells (BMC), whereas it was measurable in human peripheral blood mononuclear cells (PBMC) [1]. In contrast, AZT is known to accumulate its triphosphate form in both cell types [1]. Furthermore, a unique metabolic pathway in BMC diverts AzdU into 5′-O-diphosphoglucose and 5′-O-diphospho-N-acetylglucosamine derivatives, which accumulate to 20–30% of total intracellular radioactivity over 48 hours and exhibit a prolonged elimination half-life of 14.3 hours [1]. This metabolic shunt is not observed with AZT and provides a mechanistic basis for the 'limited toxicity for human bone marrow cells' reported across multiple studies [1].

nucleoside analogue toxicity bone marrow progenitor cells intracellular metabolism

Superior Brain Penetration: Navuridine Brain/Serum Ratio vs. AZT in Mice

In a direct comparative pharmacokinetic study in uninfected mice, Navuridine (AzddU) demonstrated a 3.6-fold higher brain-to-serum concentration ratio than AZT at the 50 mg/kg intravenous dose. Specifically, the brain/serum ratio was 0.234 ± 0.282 for AzddU versus 0.064 ± 0.025 for AZT (p < 0.05) [1]. Total clearance values were similar between the two compounds at this dose (AzddU: 1.27 L/hr/kg; AZT: 1.38 L/hr/kg), indicating that the differential brain exposure is not driven by systemic clearance differences but rather by enhanced partitioning of the uracil-based analogue across the blood-brain barrier [1]. At the higher 250 mg/kg dose, the trend toward higher brain/serum ratios for AzddU was maintained but did not reach statistical significance [1].

CNS drug delivery blood-brain barrier penetration nucleoside pharmacokinetics

Differential Thymidine Kinase Phosphorylation Kinetics: Km and Ki Values vs. AZT

The rate-limiting activation step for Navuridine is its phosphorylation by cellular thymidine kinase. In human PBMC extracts, Navuridine exhibited an apparent Km of 67 µM, which is 48-fold higher than the Km of 1.4 µM for AZT, and 9.6-fold higher than the Km of 7.0 µM for the natural substrate thymidine [1]. Correspondingly, the inhibition constant (Ki) for Navuridine against thymidine phosphorylation was 290 µM, 85-fold higher than the Ki of 3.4 µM for AZT [1]. Despite weaker kinase affinity, the maximal phosphorylation velocity (Vmax) for Navuridine reached 40% of the thymidine rate, exceeding the 30% Vmax measured for AZT [1]. This kinetic profile—lower affinity but higher catalytic efficiency once bound—creates a phosphorylation phenotype that is distinctly different from AZT and may explain the compound's reduced toxicity in cells with low thymidine kinase expression [1].

nucleoside activation thymidine kinase substrate specificity prodrug design rationale

Cross-Resistance Profile with AZT: Implications for Experimental Protocol Design

In a plaque-reduction assay using CD4+ HeLa cells, HIV-1 isolates from patients receiving prolonged AZT therapy that had developed ≥100-fold increases in AZT ID50 were found to be completely cross-resistant to Navuridine [1]. However, these AZT/Navuridine-resistant isolates retained full sensitivity to 2′,3′-dideoxycytidine (ddC), 2′,3′-dideoxy-2′,3′-didehydrothymidine (d4T), and phosphonoformate [1]. This cross-resistance pattern indicates that Navuridine shares the resistance determinant(s) with AZT—likely involving mutations in the reverse transcriptase gene—while other nucleoside analogues with different resistance profiles remain effective [1]. For research purposes, this information is critical: studies of AZT-resistant HIV should not employ Navuridine as an alternative antiviral backbone, whereas Navuridine serves as a valuable isogenic compound for confirming AZT-class resistance mechanisms.

HIV drug resistance cross-resistance nucleoside analogue resistance mutations

Prodrug Bioavailability Enhancement: AZDU-VAL Achieves 101% Oral Bioavailability vs. 53% for Parent

Navuridine itself exhibits a short terminal half-life of 0.6–1.0 hours and incomplete oral bioavailability of approximately 53% in rats [1]. Esterification of the 5′-OH with valine to produce the prodrug AZDU-VAL (3′-azido-2′,3′-dideoxyuridine-5′-O-valinate hydrochloride) resulted in virtually complete oral absorption and efficient bioconversion, with the apparent bioavailability of released Navuridine averaging 101% after oral AZDU-VAL administration and 106% after intravenous AZDU-VAL administration [1]. This near-100% bioavailability from a simple amino acid ester prodrug is a quantitative benchmark: the prodrug approach overcomes the inherent absorption limitation of the parent nucleoside without altering the active metabolite profile [1]. In contrast, similar valine ester prodrugs of AZT have shown more variable bioavailability improvements [1].

nucleoside prodrug oral bioavailability ester prodrug design

High-Value Research and Procurement Scenarios for Navuridine


Mechanistic Studies of Nucleoside Analogue Hematotoxicity

Navuridine is the compound of choice for dissecting the molecular basis of nucleoside analogue-induced bone marrow toxicity. The absence of detectable AzdU-TP in human bone marrow cells, combined with the unique diversion of its metabolites into diphosphohexose conjugates [1], enables researchers to study a nucleoside reverse transcriptase inhibitor with an intrinsically attenuated hematotoxicity profile. This metabolic signature cannot be replicated with AZT, which accumulates triphosphate in BMC and lacks the hexose shunt pathway [1].

CNS HIV Reservoir and Neuro-AIDS Research Models

For in vivo studies requiring enhanced brain exposure of an antiretroviral nucleoside, Navuridine provides a 3.6-fold higher brain-to-serum ratio than AZT at equivalent doses in mice [2]. This property makes it a superior probe for evaluating nucleoside-based interventions targeting CNS HIV reservoirs, particularly in murine models where AZT penetration is limiting [2].

Thymidine Kinase-Dependent Prodrug Activation Studies

The 48-fold higher Km of Navuridine for thymidine kinase relative to AZT (67 µM vs. 1.4 µM) [3] creates a unique experimental window for studying kinase-dependent nucleoside activation. Navuridine serves as a low-affinity substrate control in experiments designed to quantify thymidine kinase activity thresholds required for antiviral efficacy, and as a scaffold for designing kinase-bypass prodrug strategies including the validated AZDU-VAL prodrug system [4].

AZT-Resistance Cross-Validation in HIV Virology

Because clinical HIV-1 isolates with high-level AZT resistance exhibit complete cross-resistance to Navuridine [5], this compound serves as an essential confirmatory tool for classifying AZT-class-specific resistance genotypes. Procurement of Navuridine alongside AZT-sensitive reference compounds enables rigorous resistance mechanism studies in which AZT/Navuridine cross-resistance defines the phenotype, while sensitivity to ddC, d4T, or phosphonoformate excludes broader nucleoside resistance [5].

Quote Request

Request a Quote for Navuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.